Product packaging for HCTZ-CH2-HCTZ(Cat. No.:CAS No. 402824-96-8)

HCTZ-CH2-HCTZ

Cat. No.: B195214
CAS No.: 402824-96-8
M. Wt: 607.5 g/mol
InChI Key: ARZJHXODDVTRLY-UHFFFAOYSA-N
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Description

Hydrochlorothiazide impurity C is a potential impurity found in commercial hydrochlorothiazide preparations. Hydrochlorothiazide is a thiazide diuretic that inhibits the apical membrane sodium chloride cotransporter in the distal and collecting duct nephron segments.>An impurity in bulk Hydrochlorothiazide. Dimer Impurity C.>Hydrochlorothiazide Impurity C is an impurity in bulk Hydrochlorothiazide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16Cl2N6O8S4 B195214 HCTZ-CH2-HCTZ CAS No. 402824-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-[[(6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-7-yl)sulfonylamino]methyl]-1,1-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N6O8S4/c16-8-1-10-14(34(28,29)20-5-19-10)4-13(8)33(26,27)21-6-23-7-22-35(30,31)15-3-12(32(18,24)25)9(17)2-11(15)23/h1-4,19-22H,5-7H2,(H2,18,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZJHXODDVTRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCN3CNS(=O)(=O)C4=CC(=C(C=C43)Cl)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N6O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193270
Record name 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402824-96-8
Record name 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402824968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-N-((6-CHLORO-7-SULFAMOYL-2,3-DIHYDRO-4H-1,2,4-BENZOTHIADIAZIN-4-YL 1,1-DIOXIDE)METHYL)-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE-7-SULFONAMIDE 1,1-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22J416Y79C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Nomenclature and Structural Characterization of Hydrochlorothiazide Impurity C

Systematic IUPAC Naming Conventions for Hydrochlorothiazide (B1673439) Impurity C

The structure of Hydrochlorothiazide Impurity C is complex, leading to formal names that describe the arrangement of its atoms and functional groups according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

This IUPAC name provides a detailed description of the molecule. It indicates a central methyl group linking two distinct but related heterocyclic structures. Each of these larger structures is a derivative of 1,2,4-benzothiadiazine, characterized by the presence of chlorine and aminosulfonyl groups, which are key features of the parent drug, Hydrochlorothiazide. The "1,1-Dioxide" designation at the end refers to the two oxygen atoms double-bonded to the sulfur atom in the thiadiazine ring. innovareacademics.inscbt.com

The European Pharmacopoeia (EP) provides this specific systematic name for Hydrochlorothiazide Impurity C. synzeal.comallmpus.comcleanchemlab.comlgcstandards.commolcan.com This name also describes the molecule as two hydrochlorothiazide-like moieties connected by a methylene (B1212753) (-CH2-) bridge. The term "sulfamoyl" is a synonym for aminosulfonyl. This designation is crucial for regulatory and quality control purposes within the European Union and other regions that adhere to EP standards.

N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-1,1-dioxo-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide

Common Synonyms and Chemical Aliases

In addition to its formal systematic names, Hydrochlorothiazide Impurity C is often referred to by more common, shorthand names in laboratory and industrial settings.

This is the most common synonym and highlights the nature of the impurity as being composed of two hydrochlorothiazide molecules linked together. synzeal.compharmaffiliates.compharmaceresearch.comnih.govresearchgate.netlgcstandards.com This term is widely used in scientific literature and by chemical suppliers. synzeal.compharmaffiliates.compharmaceresearch.comnih.govresearchgate.netlgcstandards.com

This alias is a concise representation of the impurity's structure. "HCTZ" is the common abbreviation for Hydrochlorothiazide, and "-CH2-" represents the methylene bridge that connects the two HCTZ units. nih.govresearchgate.netbiosynth.com This notation is particularly useful for quickly conveying the dimeric nature of the impurity.

Hydrochlorothiazide Dimer

Molecular Formula and Molecular Weight Determination.scbt.combiosynth.comsimsonpharma.compharmaffiliates.com

The chemical identity of a compound is fundamentally defined by its molecular formula and molecular weight. For Hydrochlorothiazide Impurity C, these have been determined through various analytical techniques.

The established molecular formula for Hydrochlorothiazide Impurity C is C₁₅H₁₆Cl₂N₆O₈S₄ . innovareacademics.inscbt.comsynzeal.comallmpus.compharmaceresearch.combiosynth.compharmaffiliates.comvulcanchem.comcaymanchem.comnaarini.com This formula indicates that each molecule of the impurity contains 15 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 6 nitrogen atoms, 8 oxygen atoms, and 4 sulfur atoms.

Based on this molecular formula, the calculated molecular weight is approximately 607.49 g/mol . innovareacademics.inallmpus.combiosynth.compharmaffiliates.comnaarini.com This value is a critical parameter for the identification and quantification of the impurity in pharmaceutical samples using techniques such as mass spectrometry.

Table 1: Chemical Identification of Hydrochlorothiazide Impurity C

Identifier Value
IUPAC Name N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-1,1-dioxo-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide innovareacademics.inscbt.com
European Pharmacopoeia Name 6-Chloro-N-[(6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide synzeal.comallmpus.comcleanchemlab.com
Common Synonym Hydrochlorothiazide Dimer synzeal.compharmaffiliates.compharmaceresearch.com
Chemical Alias HCTZ-CH2-HCTZ biosynth.com

Table 2: Molecular Properties of Hydrochlorothiazide Impurity C

Property Value
Molecular Formula C₁₅H₁₆Cl₂N₆O₈S₄ innovareacademics.inscbt.comsynzeal.comallmpus.compharmaceresearch.combiosynth.compharmaffiliates.comvulcanchem.comcaymanchem.comnaarini.com

Table 3: List of Compounds Mentioned

Compound Name
N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-1,1-dioxo-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide
6-Chloro-N-[(6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Hydrochlorothiazide Dimer
This compound
Hydrochlorothiazide
5-chloro-2,4-disulfamylaniline
Chlorothiazide (B1668834)

C15H16Cl2N6O8S4

Elucidation of Chemical Structure

The precise structure of Hydrochlorothiazide Impurity C has been determined and confirmed through various advanced analytical methods. innovareacademics.inresearchgate.net This impurity is a dimer formed through a methylene bridge connecting two hydrochlorothiazide molecules. pharxmonconsulting.com

Spectroscopic techniques are crucial for the positive identification and structural confirmation of chemical compounds like Hydrochlorothiazide Impurity C.

Infrared (IR) spectroscopy is a key technique used to identify the functional groups present in a molecule. The IR spectrum of Hydrochlorothiazide Impurity C provides characteristic absorption bands that confirm its dimeric structure. innovareacademics.in This analytical data is often provided alongside reference standards to ensure accurate identification. veeprho.comglppharmastandards.com The comparison of the IR spectrum of the impurity with that of the parent hydrochlorothiazide molecule reveals distinct features that are indicative of the structural changes, particularly related to the linkage between the two monomer units. innovareacademics.in

NMR spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of a chemical substance.

Spectroscopic Confirmation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the carbon framework of Hydrochlorothiazide Impurity C. The spectrum reveals the presence of three distinct methylene groups, which is a key indicator of the dimeric structure linked by a methylene bridge. pharxmonconsulting.com

In a study using dimethyl sulfoxide-d6 (DMSO-d6) with a drop of 0.1 N HCl as the solvent, the following chemical shifts were observed for the aromatic and aliphatic carbons:

Carbon TypeChemical Shift (ppm)
Aromatic C-NH-R148.19
Aromatic C-NH-R145.22
Aromatic C-SO₂NH₂135.88
Aromatic C-SO₂NH135.35
Aromatic C-Cl130.65
Aromatic C-Cl128.00
Aromatic C-H126.19
Aromatic C-H124.74
Aromatic C-SO₂NH (ring)121.50
Aromatic C-SO₂NH (ring)119.49
Aromatic C-H118.24
Aromatic C-H117.73
N-CH₂-N61.96
N-CH₂-N58.06
N-CH₂-N55.20

These assignments provide strong evidence for the this compound isomeric structure. pharxmonconsulting.com

Two-Dimensional NMR Experiments (COSY, NOESY, TOCSY)

To definitively establish the specific isomeric structure of Hydrochlorothiazide Impurity C among several possibilities, two-dimensional NMR experiments have been employed. pharxmonconsulting.comnih.gov These techniques, including Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Total Correlation Spectroscopy (TOCSY), provide through-bond and through-space correlation data that are essential for unambiguous structural assignment. pharxmonconsulting.comveeprho.com

The application of these 2D NMR experiments confirmed the unique molecular structure as 4-[{6-chloro-3,4,-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide}-methyl]-6-chloro-3-hydro-H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide. pharxmonconsulting.comnih.gov The correlations observed in the COSY, NOESY, and TOCSY spectra were consistent with this specific linkage, ruling out other potential isomers. pharxmonconsulting.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Hydrochlorothiazide Impurity C. researchgate.netvulcanchem.com The analysis confirms the dimeric nature of the impurity. researchgate.net

Liquid Chromatography/Mass Spectrometry (LC/MS)

LC/MS analysis using electrospray ionization (ESI) has been widely used for the characterization of Hydrochlorothiazide Impurity C. pharxmonconsulting.comveeprho.com In positive ion mode, a protonated molecular ion [M+H]⁺ is observed at an m/z of 607. pharxmonconsulting.com The negative ion mass spectrum shows a deprotonated molecular ion [M-H]⁻ at m/z 605. pharxmonconsulting.com

Under positive ionization conditions, several fragment ions are also detected, providing further structural information. pharxmonconsulting.com

Ionm/z
[M+H]⁺607
Fragment Ion 1310
Fragment Ion 2298
Fragment Ion 3281
[M-H]⁻605

The fragment at m/z 298 corresponds to the protonated molecular ion of hydrochlorothiazide, and the fragment at m/z 281 is attributed to the loss of ammonia (B1221849) ([M+H-NH₃]⁺) from the hydrochlorothiazide monomer. pharxmonconsulting.com

LC-MS/MS Studies for Structural Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies provide more detailed structural information through controlled fragmentation of the parent ion. scielo.br For Hydrochlorothiazide Impurity C, LC-MS/MS analysis in negative ionization mode reveals a molecular ion at m/z 604.7 (M-1). innovareacademics.in The subsequent MS/MS fragmentation of this ion produces daughter ions at m/z 307.6 and 217.6. innovareacademics.in

These fragmentation patterns are crucial for confirming the connectivity of the two hydrochlorothiazide units through the methylene linker. sci-hub.se The fragmentation of the adduct occurs between the first monomer unit containing the methylene bridge and the second monomer unit. sci-hub.se

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within the molecule and is a useful tool for the initial characterization of Hydrochlorothiazide Impurity C. pharxmonconsulting.comnih.gov The UV spectrum of the impurity is comparable to that of hydrochlorothiazide, indicating the presence of the same chromophoric system. pharxmonconsulting.com

The observed absorption maxima for Hydrochlorothiazide Impurity C are at 223, 273, and 316 nm. pharxmonconsulting.com

Identification of Isomeric Forms

A significant aspect of the characterization of Hydrochlorothiazide Impurity C is the identification of its specific isomeric form. pharxmonconsulting.comnih.gov Due to the presence of three reactive amine and sulfonamide groups on each hydrochlorothiazide molecule, there is a possibility of six different structural isomers for the this compound dimer. pharxmonconsulting.comresearchgate.net

Through detailed analysis of spectroscopic data, particularly from 2D NMR experiments, the specific isomer has been identified as 4-[{6-chloro-3,4,-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide}-methyl]-6-chloro-3-hydro-H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide. pharxmonconsulting.comnih.gov This structure, designated as isomer 7f in some literature, is considered the most likely form based on mechanistic considerations of its formation during the synthesis of hydrochlorothiazide. pharxmonconsulting.com The initial nucleophilic attack is expected to occur at the most nucleophilic site on the hydrochlorothiazide molecule. pharxmonconsulting.com

Discussion of Potential Isomers due to Multiple Reactive Sites

Hydrochlorothiazide (HCTZ) possesses several reactive amine and sulfonamide groups, which create the potential for the formation of various isomers of Impurity C. This impurity is a dimer of HCTZ, where two HCTZ molecules are linked by a methylene bridge. nih.govresearchgate.net The formation of this impurity is believed to occur as a byproduct of the HCTZ synthesis, a process involving the reaction of 5-chloro-2,4-disulfamylaniline (DSA) and formaldehyde (B43269) in an alkaline solution. pharxmonconsulting.com

The HCTZ molecule has three primary reactive sites available for substitution: the two sulfonamide groups and the amine group. Specifically, these are the amine/sulfonamide groups at positions N2, N4, and the C7-SO2NH2 group. pharxmonconsulting.com Any of these can react with formaldehyde, leading to an intermediate that can then react with another HCTZ molecule. pharxmonconsulting.com

Due to these three reactive sites on each HCTZ molecule, there is a potential for six different structural isomers of the this compound dimer to form. nih.govpharxmonconsulting.com These potential isomers can be categorized as either symmetric or asymmetric. The symmetric isomers would result from the linkage of identical reactive sites on both HCTZ molecules (e.g., N2 to N2). In contrast, the asymmetric isomers arise from the linkage of different reactive sites (e.g., N2 to N4). pharxmonconsulting.com

The differentiation between these potential isomers is crucial for accurate characterization and quality control of hydrochlorothiazide. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), play a vital role in distinguishing between these closely related structures. pharxmonconsulting.com The 1H NMR spectrum of the actual impurity deviates significantly from what would be expected for the symmetric isomers, suggesting an asymmetric structure. pharxmonconsulting.com

Identification of Specific Methylene Bridged Isomer

Through detailed analytical studies, the specific isomer of Hydrochlorothiazide Impurity C has been identified as a distinct, asymmetrically substituted methylene-bridged dimer. nih.govpharxmonconsulting.com This identification was accomplished using a combination of analytical techniques, including high-pressure liquid chromatography (HPLC), mass spectrometry (MS), and advanced nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

The impurity was first isolated and purified using techniques such as solid-phase extraction and reverse-phase HPLC. nih.govpharxmonconsulting.com Subsequent analysis by mass spectrometry confirmed that the impurity is indeed a dimer of HCTZ linked by a methylene group (this compound). nih.gov

The definitive structural elucidation was achieved through one-dimensional and two-dimensional NMR experiments, such as COSY, NOESY, and TOCSY. nih.govpharxmonconsulting.com The 1H NMR spectrum of the impurity displayed characteristics inconsistent with the three possible symmetric isomers. pharxmonconsulting.com Specifically, the presence of only one broad resonance corresponding to a primary sulfonamide proton helped to eliminate one of the asymmetric possibilities. pharxmonconsulting.com Furthermore, the observation of only one broad resonance for an aniline (B41778) proton ruled out another potential asymmetric structure. pharxmonconsulting.com

The conclusive evidence pointed to a unique molecular structure where the methylene bridge links the N4 position of one hydrochlorothiazide molecule to the nitrogen of the C7-sulfonamide group of the second hydrochlorothiazide molecule. nih.govpharxmonconsulting.com The IUPAC name for this specific isomer is N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide. researchgate.netinnovareacademics.in This structure is mechanistically the most probable among the possible isomers. pharxmonconsulting.com

Synthesis Pathways and Formation Mechanisms of Hydrochlorothiazide Impurity C

Dimerization Processes

Hydrochlorothiazide (B1673439) Impurity C is essentially a dimer of hydrochlorothiazide, meaning it is a larger molecule formed by the joining of two HCTZ molecules. smolecule.comresearchgate.net This process is not a simple combination but occurs under specific conditions, often involving a linking molecule.

Dimerization of Hydrochlorothiazide Molecules under Specific Conditions

The formation of Hydrochlorothiazide Impurity C, also referred to as HCTZ-CH2-HCTZ, is a known issue in the manufacturing of HCTZ. pharxmonconsulting.com It is considered a process-related impurity, suggesting its formation is linked to the specific reagents and conditions of the synthesis. innovareacademics.in The impurity has been identified as a methylene-bridged dimer of two hydrochlorothiazide molecules. pharxmonconsulting.comnih.gov

Proposed Mechanisms of Dimer Formation

The proposed mechanism for the formation of Hydrochlorothiazide Impurity C involves the reaction of hydrochlorothiazide with formaldehyde (B43269), which is a key reagent in HCTZ synthesis. pharxmonconsulting.comrsc.org The process is thought to begin with a nucleophilic addition of an amine group from an HCTZ molecule to formaldehyde, forming a hemiaminal intermediate. pharxmonconsulting.com This unstable intermediate can then react with another HCTZ molecule. pharxmonconsulting.com

Given that HCTZ has three reactive amine/sulfonamide groups (at the N2 and N4 positions of the dihydro-benzothiadiazine ring system and the C7-sulfonamide group), there are several possible ways two HCTZ molecules can be linked by a methylene (B1212753) (-CH2-) bridge derived from formaldehyde. pharxmonconsulting.com This leads to the potential for multiple structural isomers of the dimer. pharxmonconsulting.com Research has identified one specific isomer as 4-[[6-chloro-3,4,-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide]-methyl]-chloro-3-hydro-H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide. nih.gov

By-product Formation in Hydrochlorothiazide Synthesis

The synthesis of hydrochlorothiazide itself provides the necessary components and conditions for the formation of Impurity C. The primary reaction involves the condensation of 5-chloro-2,4-disulfamylaniline (DSA) with formaldehyde. pharxmonconsulting.cominnovareacademics.in

Reaction of Formaldehyde and 5-Chloro-2,4-disulfamylaniline (DSA) in Aqueous Alkaline Solution

The production of HCTZ typically involves the reaction of 5-chloro-2,4-disulfamylaniline (DSA) and formaldehyde in an aqueous alkaline solution. pharxmonconsulting.comnih.gov This reaction leads to the formation of the dihydro-benzothiadiazine ring structure of HCTZ. pharxmonconsulting.com However, this process can also lead to the formation of by-products, including Impurity C. pharxmonconsulting.comgoogle.com The presence of excess formaldehyde or specific reaction conditions can favor the formation of the dimer. google.com

Table 1: Key Reactants in HCTZ Synthesis and Impurity Formation

Reactant Role
5-Chloro-2,4-disulfamylaniline (DSA) Primary starting material for HCTZ synthesis. pharxmonconsulting.cominnovareacademics.in
Formaldehyde Reacts with DSA to form the HCTZ ring structure and acts as a linking agent in dimer formation. pharxmonconsulting.comrsc.org

Role of Reactive Amine/Sulfonamide Groups in HCTZ

The hydrochlorothiazide molecule contains three active amine/sulfonamide groups that are susceptible to reaction. pharxmonconsulting.com These are the secondary amines within the dihydro-benzothiadiazine ring and the primary sulfonamide group attached to the benzene (B151609) ring. pharxmonconsulting.com The aniline (B41778) moiety is considered the strongest nucleophile on the HCTZ molecule. pharxmonconsulting.com These reactive sites are the points of attachment for the methylene bridge derived from formaldehyde, leading to the formation of the dimer. pharxmonconsulting.com

Nucleophilic Addition Reactions in Impurity Formation

The formation of Hydrochlorothiazide Impurity C is driven by nucleophilic addition reactions. pharxmonconsulting.com The first step is the nucleophilic attack of an amine group of HCTZ on the electrophilic carbon atom of formaldehyde. pharxmonconsulting.com This is followed by a subsequent reaction with another HCTZ molecule, resulting in the methylene-bridged dimer. pharxmonconsulting.com The relative reactivity of the different amine/sulfonamide groups on the HCTZ molecule influences which isomers of the impurity are formed. pharxmonconsulting.com

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
Hydrochlorothiazide HCTZ
Hydrochlorothiazide Impurity C -
5-Chloro-2,4-disulfamylaniline DSA
Formaldehyde -

Chemical Modifications Leading to Impurity C

The formation of Impurity C is not a direct objective of synthesis but a side reaction. The chemical modifications leading to it are rooted in the very reactions designed to produce HCTZ. The key modification is the dimerization of two HCTZ molecules. innovareacademics.in However, the foundational steps of chlorination and sulfonation are critical as they produce the HCTZ molecule itself, which is the primary reactant in the formation of the impurity.

The synthesis of Hydrochlorothiazide, the precursor to Impurity C, involves critical chlorination steps. A common pathway begins with 3-chloroaniline, which undergoes a reaction with chlorosulfonic acid. austinpublishinggroup.com This step introduces chlorine and sulfonyl chloride groups to the benzene ring, which are essential for forming the thiadiazine ring structure of HCTZ. austinpublishinggroup.commdpi.com While chlorination does not directly create the dimer impurity, it establishes the chlorinated benzene scaffold of the HCTZ molecule that will later dimerize. austinpublishinggroup.com Further electrochemical studies on HCTZ have also shown that the chlorine substituent can be involved in various reactions, indicating the reactivity of this part of the molecule. mdpi.com

Sulfonation is integral to forming the sulfonamide groups that characterize thiazide diuretics. In the synthesis of HCTZ, after the initial reaction with chlorosulfonic acid, the resulting 4,6-sulfonochloride-3-chloroaniline reacts with ammonia (B1221849) to form 4,6-sulfonylamido-3-chloroaniline, also known as 5-chloro-2,4-disulfamylaniline (DSA). austinpublishinggroup.comthieme-connect.com This intermediate, containing the crucial sulfonamide groups, is a direct precursor to HCTZ. pharxmonconsulting.com The actual chemical modification that leads to Impurity C occurs when the active amine or sulfonamide groups on two separate HCTZ molecules react with formaldehyde, forming a methylene bridge that links them together. pharxmonconsulting.com

Chlorination Steps

Factors Influencing Impurity C Formation

The generation of Hydrochlorothiazide Impurity C is not inevitable but is influenced by specific process parameters and the quality of the materials used. Understanding these factors is crucial for controlling its levels in the final drug substance.

The conditions under which HCTZ is synthesized and stored can significantly impact the formation of Impurity C. The presence of formaldehyde, a key reactant for the dimerization, is a primary factor. pharxmonconsulting.com This can be introduced as a reagent during the cyclization of DSA to form HCTZ or can be generated from the hydrolysis of HCTZ itself, particularly under certain pH conditions or high humidity. pharxmonconsulting.comnih.gov

Research has demonstrated that Impurity C can be intentionally synthesized for use as a reference standard. One such method involves reacting the Hydrochlorothiazide API with paraformaldehyde in an acetonitrile (B52724) solvent under microwave irradiation. innovareacademics.in The specific conditions for this laboratory synthesis highlight key parameters that can drive the impurity's formation in an industrial setting.

Table 1: Laboratory Synthesis Conditions for Hydrochlorothiazide Impurity C

ParameterValue/DescriptionSource
Reactants Hydrochlorothiazide API, Paraformaldehyde innovareacademics.in
Solvent Acetonitrile innovareacademics.in
Temperature 120 °C (reaction temperature) innovareacademics.in
Energy Source Microwave (40-50 watt power) innovareacademics.in
Reaction Time 15 minutes innovareacademics.in
Post-Reaction Neutralization with aqueous alkaline solution innovareacademics.in

These parameters, particularly elevated temperatures and the presence of formaldehyde and a suitable solvent, are conducive to the formation of the dimer impurity. innovareacademics.in Patent literature also describes the formation of a "2:1 hydrochlorothiazide-formaldehyde adduct" during the synthesis of crude HCTZ, which involves refluxing the reactants for several hours. google.com

The purity and handling of starting materials and intermediates are critical in preventing the formation of Impurity C. The primary materials of concern are the HCTZ API itself and formaldehyde (or its polymer, paraformaldehyde). pharxmonconsulting.cominnovareacademics.in

Impurities can arise from unreacted starting materials or intermediates from the multi-step synthesis process. ijpsjournal.comresearchgate.net In the context of HCTZ, the synthesis involves the reaction of 5-chloro-2,4-disulfamylaniline (DSA) with formaldehyde. pharxmonconsulting.comnih.gov An excess of formaldehyde or its presence under conditions that favor side reactions can lead to the formation of the HCTZ dimer. pharxmonconsulting.com The HCTZ molecule has three active amine/sulfonamide groups that can serve as nucleophiles, reacting with formaldehyde and subsequently another HCTZ molecule to form the impurity. pharxmonconsulting.com

Table 2: Key Reactants in the Formation of Hydrochlorothiazide Impurity C

Compound NameRole in Impurity FormationSource
Hydrochlorothiazide The primary molecule that undergoes dimerization; two units form the impurity. pharxmonconsulting.cominnovareacademics.in
Formaldehyde / Paraformaldehyde Acts as the bridging agent, providing the methylene (-CH₂-) group that links two HCTZ molecules. Can be a reagent in HCTZ synthesis or a degradant of HCTZ. pharxmonconsulting.cominnovareacademics.innih.gov
5-chloro-2,4-disulfamylaniline (DSA) The key starting material for HCTZ synthesis. Its reaction with formaldehyde produces HCTZ, which can then form the impurity. pharxmonconsulting.comaustinpublishinggroup.com

Changes in the synthetic processes or sources of these starting materials might result in different impurity profiles, underscoring the need for strict control over the manufacturing process to minimize the level of Impurity C. sci-hub.se

Degradation Studies of Hydrochlorothiazide Impurity C

Hydrolytic Degradation Pathways

The hydrolytic instability of Hydrochlorothiazide (B1673439) Impurity C is a key aspect of its chemical profile. The presence of water can lead to the cleavage of specific bonds within its structure, resulting in the formation of various degradation products.

Hydrolysis of Dioxo Groups

The dioxo groups within the benzothiadiazine rings of Hydrochlorothiazide Impurity C are susceptible to hydrolysis, particularly in the presence of acidic or basic conditions. smolecule.com This process involves the nucleophilic attack of water on the sulfur atom of the sulfonyl group, which can lead to ring opening.

Hydrolysis of Bridging Methylene (B1212753)

A significant pathway for the degradation of Hydrochlorothiazide Impurity C is the hydrolysis of the methylene bridge that links the two hydrochlorothiazide molecules. pharxmonconsulting.com This bridging methylene group is considered more susceptible to hydrolysis than the methylene group within the thiadiazine ring of the parent hydrochlorothiazide molecule. pharxmonconsulting.com The hydrolysis of this bridge would lead to the separation of the dimer into individual monomeric units or their degradation products. It is hypothesized that this degradation follows a similar pathway to that of hydrochlorothiazide itself, which involves the formation of an unstable imine and hydroxymethylamine intermediates. pharxmonconsulting.com

Influence of pH on Hydrolytic Stability

The rate and extent of hydrolytic degradation of thiazide diuretics, including what can be inferred for its impurities, are significantly influenced by pH. Hydrochlorothiazide, the parent compound, demonstrates pH-dependent degradation. srce.hr Its hydrolysis is accelerated in both acidic and alkaline conditions. srce.hrnih.gov Specifically, degradation is notable in 1 M HCl and 1 M NaOH. nih.govresearchgate.net While a bell-shaped pH-rate profile has been observed for hydrochlorothiazide hydrolysis with a maximum degradation rate around pH 7.2 and a minimum between pH 2.2 and 3, it is also noted that its degradation is significant at pH levels above 12. pharxmonconsulting.com The stability of hydrochlorothiazide in solution is poor, with degradation occurring upon standing and heating. ijpcbs.com This suggests that the hydrolytic stability of Hydrochlorothiazide Impurity C would also be highly dependent on the pH of its environment.

Formation of Hydrolysis Products (e.g., DSA, Formaldehyde)

The hydrolysis of hydrochlorothiazide is known to yield 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (DSA) and formaldehyde (B43269). pharxmonconsulting.comsrce.hrresearchgate.net Given that Hydrochlorothiazide Impurity C is a dimer of hydrochlorothiazide, its hydrolytic degradation is expected to produce similar products. The cleavage of the thiadiazine ring and the bridging methylene group would likely result in the formation of DSA and formaldehyde. pharxmonconsulting.cominnovareacademics.in The formation of DSA as a degradation product of hydrochlorothiazide has been confirmed in numerous studies under various stress conditions, including acid, base, and neutral hydrolysis. researchgate.netscielo.brresearchgate.net

Oxidative Degradation

In addition to hydrolysis, Hydrochlorothiazide Impurity C can undergo oxidative degradation, which involves reactions that alter its chemical structure through the loss of electrons.

Reactions of Chlorine Atoms (Nucleophilic Substitution)

The chlorine atoms attached to the benzothiadiazine rings of Hydrochlorothiazide Impurity C are sites that can participate in nucleophilic substitution reactions. smolecule.com While specific studies on the oxidative degradation of Hydrochlorothiazide Impurity C focusing on chlorine atom reactions are not extensively detailed in the provided context, the general reactivity of such functional groups is acknowledged. Broader oxidative stress studies on the parent compound, hydrochlorothiazide, have shown the formation of degradation products. scielo.brresearchgate.netrroij.com For instance, under oxidative conditions with hydrogen peroxide, hydrochlorothiazide degrades to form two main products, one of which is the same as the hydrolytic degradant, DSA. scielo.brresearchgate.net This indicates that oxidative stress can lead to complex degradation pathways that may overlap with hydrolytic routes.

Peroxide-mediated Degradation

Specific studies detailing the degradation of Hydrochlorothiazide Impurity C when directly subjected to peroxide stress are not extensively available in the reviewed scientific literature. General procedures for forced degradation studies recommend testing with oxidizing agents, such as hydrogen peroxide, to evaluate the susceptibility of a substance to oxidation. ajrconline.org For instance, a common starting condition for such tests involves using 3% hydrogen peroxide. ajrconline.org While the parent drug, hydrochlorothiazide, is known to degrade under oxidative stress to form different products, the specific reaction and degradation products of Impurity C under these conditions are not detailed. scielo.br However, safety guidelines suggest that sulfonamide compounds may be reactive with oxidizing agents, indicating a potential for degradation.

Other Degradation Pathways

The stability of Hydrochlorothiazide Impurity C under light exposure has been investigated, revealing a notable resistance to direct photolysis. Studies indicate that the compound demonstrates very limited efficiency in terms of degradation when exposed to light alone. researchgate.net However, it is susceptible to photolytic dechlorination, a pathway where the chlorine atom is removed from the molecule upon irradiation.

While direct photolysis is limited, the compound shows significant degradation through photocatalysis. In a study using a titanium dioxide (TiO₂) photocatalyst under simulated solar irradiation, approximately 65% of the impurity was mineralized within 240 minutes. researchgate.net This highlights that while stable to light on its own, its degradation can be substantially accelerated in the presence of a photocatalyst.

Table 1: Photocatalytic Degradation of Hydrochlorothiazide Impurity C

ConditionCatalystDurationDegradation/MineralizationSource
Simulated Solar IrradiationTiO₂ Degussa P25240 minutes65% Mineralization researchgate.net

Photolytic Degradation Studies

Degradation Kinetics and Mechanisms

The degradation of Hydrochlorothiazide Impurity C proceeds through different mechanisms depending on the conditions applied.

Hydrochlorothiazide Impurity C is the primary product of the hydrolysis of its parent compound, hydrochlorothiazide. The kinetics of this formation reaction are well-documented, showing a first-order dependence on the concentration of H⁺ ions at pH levels below 2.5 and OH⁻ ions at pH levels above 12. srce.hr

However, the impurity itself is notably stable against further hydrolytic degradation. researchgate.net Studies indicate that hydrolysis of Hydrochlorothiazide Impurity C has very limited efficiency, suggesting it does not readily break down in aqueous solutions across different pH levels. researchgate.net Specific kinetic data describing the dependence of its own degradation rate on H⁺ and OH⁻ concentrations are not detailed in the reviewed literature.

The stability of Hydrochlorothiazide Impurity C is significantly influenced by temperature. As a solid, its high melting point suggests it can withstand high temperatures without decomposing. In storage, it is considered stable, with recommendations to keep it at cool temperatures (e.g., +4°C) for long-term preservation. lgcstandards.com While quantitative data on its degradation rates at various temperatures in solution are scarce, studies on related compounds show that degradation is considerably slower at lower temperatures. scbt.com

Table 2: General Stability Profile of Hydrochlorothiazide Impurity C

ConditionStability ObservationSource
Solid State (Thermal)High stability, with a melting point of 257-261°C.
HydrolysisVery stable; degradation has limited efficiency. researchgate.net
Direct PhotolysisRelatively stable; degradation is limited. researchgate.net
Long-term Storage (Solid)Stable when stored at cool temperatures (+4°C). lgcstandards.com

Analytical Methodologies for Hydrochlorothiazide Impurity C Quantification and Profiling

Chromatographic Techniques

Chromatographic methods are essential for separating Impurity C from the main hydrochlorothiazide (B1673439) compound and other potential impurities. vulcanchem.com The choice of technique is critical for achieving the necessary selectivity and sensitivity required by regulatory standards.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely employed technique for the analysis of Hydrochlorothiazide Impurity C. vulcanchem.com Its versatility and high resolution make it ideal for the complex separation challenges presented by pharmaceutical impurities.

Reverse-phase HPLC (RP-HPLC) is the predominant mode of chromatography used for the analysis of hydrochlorothiazide and its impurities, including Impurity C. semanticscholar.orginnovareacademics.inresearchgate.net This technique utilizes a non-polar stationary phase and a polar mobile phase. The inherent chemical properties of hydrochlorothiazide and its related substances make them well-suited for retention and separation on RP-HPLC systems. semanticscholar.org Several studies have successfully developed and validated RP-HPLC methods for the simultaneous determination of hydrochlorothiazide and its impurities. innovareacademics.inresearchgate.nettandfonline.com

To effectively separate Hydrochlorothiazide Impurity C from the active ingredient and other related substances, gradient elution programs are frequently employed. semanticscholar.orginnovareacademics.inpharxmonconsulting.com An isocratic elution, where the mobile phase composition remains constant, may not provide sufficient resolution for all compounds in a complex mixture. semanticscholar.org A gradient program, which involves changing the mobile phase composition over the course of the analysis, allows for the optimization of the separation. semanticscholar.orgpharxmonconsulting.com

For instance, a typical gradient might start with a higher percentage of the aqueous phase to retain more polar compounds like hydrochlorothiazide and its impurities, followed by a gradual increase in the organic solvent proportion to elute more non-polar compounds. semanticscholar.org One documented method utilizes a gradient with mobile phase A (0.02 M potassium dihydrogen phosphate (B84403), pH 3.5) and mobile phase B (a mixture of Milli-Q water and acetonitrile (B52724), 900:100 v/v). nih.gov Another approach involves a gradient with solvent-A (0.1% Ortho phosphoric acid) and solvent-B (100% Acetonitrile). scirp.org

A study for the simultaneous determination of telmisartan (B1682998) and hydrochlorothiazide impurities used a gradient program that effectively separated sixteen peaks, including three specified impurities of hydrochlorothiazide. nih.gov Similarly, a method for analyzing valsartan (B143634) and hydrochlorothiazide fixed-dose combination tablets also utilized a gradient elution to separate impurities. scirp.org

The choice of stationary phase is critical in RP-HPLC. C18 (octadecylsilyl) columns are the most commonly used and recommended stationary phase for the analysis of hydrochlorothiazide and its impurities. semanticscholar.orginnovareacademics.inwindows.net These columns consist of silica (B1680970) particles chemically bonded with C18 hydrocarbon chains, creating a non-polar surface.

Several types of C18 columns have been successfully used, including:

Phenomenex Nucleosil 5 C18 (150 x 4.6 mm) pharxmonconsulting.com

Kinetex® 5 µm C18 and Symmetry® 5 µm C18 (250 x 4.6 mm) windows.net

Inertsil ODS-3V (150 ​× ​4.6 ​mm, 3.5 ​μm) nih.gov

ODS-C18 (250mm x 21.2mm x 10µ) for preparative HPLC innovareacademics.in

Symmetry column (C18, 100 mm × 4.6 mm, 3.5 µm) researchgate.net

ACE 5 C18 column (250 mm x 4.6 id, 5µ) scholarsresearchlibrary.com

Inertsil ODS-3 C18 column (250 × 4.6 mm, 5 μm) nih.gov

The selection of a specific C18 column can depend on factors such as particle size, pore size, and end-capping, all of which can influence the separation efficiency and peak shape.

The mobile phase in RP-HPLC typically consists of a mixture of an aqueous buffer and an organic modifier, most commonly acetonitrile or methanol (B129727). innovareacademics.inpharxmonconsulting.comnih.gov The composition and pH of the mobile phase are critical parameters that must be carefully optimized to achieve the desired separation.

Common mobile phase components include:

Aqueous Buffer: Phosphate buffers are frequently used to control the pH of the mobile phase. nih.govwindows.netnih.gov For example, a 0.1 M monobasic sodium phosphate solution adjusted to a pH of 3.0 with phosphoric acid is a common choice. windows.net Another method uses a 0.02 M potassium dihydrogen phosphate buffer at a pH of 3.5. nih.gov Formic acid (0.1%) is also utilized to acidify the aqueous component. innovareacademics.inpharxmonconsulting.com

Organic Modifier: Acetonitrile is a widely used organic solvent in mobile phases for hydrochlorothiazide analysis due to its favorable UV transparency and elution strength. innovareacademics.inpharxmonconsulting.comnih.govwindows.netnih.gov Methanol can also be used, sometimes in combination with acetonitrile. semanticscholar.org

Optimization of the mobile phase involves adjusting the pH and the ratio of aqueous to organic components to achieve optimal retention times, resolution, and peak symmetry for hydrochlorothiazide and its impurities. For instance, a higher percentage of the aqueous phase is often used initially to better retain hydrochlorothiazide and its impurities. semanticscholar.org

Stationary PhaseMobile Phase CompositionReference
Phenomenex Nucleosil 5 C18 (150 x 4.6 mm)Acetonitrile and aqueous 0.1% formic acid pharxmonconsulting.com
Kinetex 5 µm C18 (250 x 4.6 mm)Acetonitrile and 0.1 M Monobasic Sodium Phosphate (1:9), pH 3.0 windows.net
Inertsil ODS-3V (150 ​× ​4.6 ​mm, 3.5 ​μm)Mobile Phase A: 0.02 ​M potassium dihydrogen phosphate (pH 3.5); Mobile Phase B: Milli-Q water and acetonitrile (100:900 v/v) nih.gov
ODS-C18 (250mm x 21.2mm x 10µ)Water (0.1% formic acid) and Acetonitrile innovareacademics.in
Inertsil ODS-3 C18 (250 × 4.6 mm, 5 μm)Solvent A: 20.0 mM potassium dihydrogen phosphate (pH 3.0); Solvent B: Acetonitrile nih.gov

Ultraviolet (UV) detection is the most common method for the quantification of Hydrochlorothiazide Impurity C and other related substances. innovareacademics.inpharxmonconsulting.comscholarsresearchlibrary.com Hydrochlorothiazide and its impurities contain chromophores that absorb UV light, allowing for their detection and quantification as they elute from the HPLC column.

UV Detectors: These detectors measure the absorbance of the eluent at a single, fixed wavelength. A common wavelength used for the detection of hydrochlorothiazide and its impurities is 280 nm. pharxmonconsulting.com Other wavelengths, such as 225 nm, 230 nm, 254 nm, 265 nm, and 270 nm have also been reported. semanticscholar.orgnih.govscirp.orgwindows.netscholarsresearchlibrary.comnih.gov

Photodiode Array (PDA) Detectors: PDA detectors, also known as diode-array detectors (DAD), offer a significant advantage over single-wavelength UV detectors. They can acquire the entire UV-visible spectrum for each point in the chromatogram. scirp.orgscirp.orghuejmp.vn This capability is invaluable for impurity profiling as it allows for:

Peak Purity Analysis: PDA detectors can assess the spectral homogeneity across a single chromatographic peak, helping to determine if a peak represents a single compound or co-eluting impurities. scirp.orgscirp.org

Compound Identification: The acquired UV spectrum can be compared to a library of known spectra to aid in the identification of unknown impurities. pharxmonconsulting.com

For example, in forced degradation studies, a PDA detector is used to check the peak purity of the stressed samples to ensure that the main drug peak is free from any co-eluting degradation products. scirp.orgscirp.org

Detection MethodWavelength(s)Reference
UV Absorbance280 nm pharxmonconsulting.com
UV254 nm windows.net
UV270 nm semanticscholar.org
PDA265 nm scirp.org
UV275 nm innovareacademics.in
UV225 nm scholarsresearchlibrary.com
PDA230 nm nih.gov
PDA237 nm huejmp.vnijpsdronline.com
Mobile Phase Composition and Optimization

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands out for its enhanced speed, resolution, and sensitivity compared to conventional HPLC, making it highly suitable for impurity profiling. UPLC methods have been developed for the simultaneous analysis of hydrochlorothiazide and its related impurities, including Impurity C. These methods often utilize sub-2 µm particle columns, which enable higher mobile phase flow rates without compromising separation efficiency.

One study detailed a stability-indicating UPLC method for a combination product containing amlodipine, valsartan, and hydrochlorothiazide, which successfully separated all specified impurities. Another UPLC method was developed to separate 28 different peaks, including impurities of amlodipine, olmesartan, and hydrochlorothiazide, within a 45-minute run time. ijpsdronline.com This method utilized a Waters Acquity UPLC BEH Phenyl column (2.1 x 75 mm, 1.7 µm) with a flow rate of 0.3 mL/min and UV detection at 237 nm, demonstrating the high resolving power of the technique. ijpsdronline.com The use of UPLC significantly reduces analysis time and solvent consumption while providing superior separation of the main components from their impurities. ijpsdronline.com

Table 1: UPLC Method Parameters for Impurity Profiling
ParameterUPLC Method 1UPLC Method 2
Column Waters Acquity UPLC BEH Phenyl (2.1x75 mm), 1.7 µmNot Specified
Flow Rate 0.3 mL/minNot Specified
Detection 237 nm220 nm
Column Temp. 30°CNot Specified
Injection Vol. 3 µLNot Specified
Run Time 45 minutesNot Specified
Application Separation of 28 impurities of Amlodipine, Hydrochlorothiazide, and OlmesartanAnalysis of impurities in various active substances
Reference ijpsdronline.com mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. Validated HPTLC methods are available for the simultaneous estimation of hydrochlorothiazide and other active pharmaceutical ingredients, while also separating them from impurities.

For instance, a method was developed for the simultaneous determination of candesartan (B1668252) cilexetil and hydrochlorothiazide. innovareacademics.in This method employed pre-coated silica gel 60 F254 plates with a mobile phase consisting of toluene, chloroform, ethanol, and glacial acetic acid in a ratio of 2:7:1:0.1 (v/v/v/v). innovareacademics.in Densitometric scanning was performed at 270 nm. innovareacademics.in Another HPTLC method successfully separated hydrochlorothiazide and its impurity, salamide (Impurity B), using a mobile phase of ethyl acetate–methanol–glacial acetic acid (85:2:0.3 v/v/v). oup.com These methods are validated according to ICH guidelines and are proven to be specific, robust, and suitable for routine quality control, effectively separating the drug from its degradation products and impurities. innovareacademics.innih.gov

Table 2: HPTLC Method Parameters for Hydrochlorothiazide and Impurities
ParameterHPTLC Method 1HPTLC Method 2
Stationary Phase Silica gel 60 F254Silica gel 60 F254
Mobile Phase Toluene: Chloroform: Ethanol: Glacial Acetic Acid (2:7:1:0.1 v/v)Ethyl Acetate: Methanol: Glacial Acetic Acid (85:2:0.3 v/v)
Detection Wavelength 270 nm240 nm
Application Simultaneous determination of Candesartan Cilexetil and HydrochlorothiazideSimultaneous determination of Hydrochlorothiazide, Benazepril, and impurities (Chlorothiazide, Salamide)
Reference innovareacademics.in oup.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique known for its high efficiency, minimal sample and reagent consumption, and short analysis times. xjtu.edu.cnresearchgate.net It has been successfully applied to the analysis of hydrochlorothiazide and its impurities. researchgate.netscirp.org Capillary Zone Electrophoresis (CZE), a mode of CE, separates ions based on their electrophoretic mobility in an electric field.

A CZE method was developed for the simultaneous determination of zofenopril (B1663440) calcium and hydrochlorothiazide in the presence of major hydrochlorothiazide impurities, chlorothiazide (B1668834) and salamide. oup.com The optimized separation was achieved using an uncoated fused-silica capillary with a 10 mM borate (B1201080) buffer at pH 9.15 and an applied voltage of +17 kV. oup.com This method demonstrated good linearity and was deemed suitable for quality control applications due to its ability to determine impurities at low levels. oup.com Another CE method, utilizing capacitively coupled contactless conductivity detection (C4D), allowed for the ultra-fast analysis of hydrochlorothiazide and losartan. scielo.br These examples highlight CE's utility as a rapid and efficient alternative to chromatography for impurity profiling. researchgate.net

Table 3: Capillary Electrophoresis Method Parameters
ParameterCZE Method
Capillary Uncoated fused-silica (48.5 cm total length, 40 cm effective length, 50 µm i.d.)
Background Electrolyte 10 mM Borate Buffer
pH 9.15
Voltage +17 kV
Temperature 25°C
Detection UV at 225.0 nm
Application Simultaneous determination of Zofenopril, Hydrochlorothiazide, and its impurities (Chlorothiazide, Salamide)
Reference oup.com

Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled specificity and sensitivity for impurity identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, making it a definitive tool for identifying unknown impurities. Research has utilized LC-MS to identify and characterize a dimeric impurity of hydrochlorothiazide. pharxmonconsulting.com In one study, LC/MS analysis of an isolated impurity showed a protonated molecular ion at m/z 607, which corresponds to the molecular weight of the Hydrochlorothiazide Dimer (Impurity C). pharxmonconsulting.com The characteristic isotope pattern confirmed the presence of two chlorine atoms in the molecule. pharxmonconsulting.com Another study used LC-MS to characterize degradation products of hydrochlorothiazide under various stress conditions, demonstrating the technique's power in establishing degradation pathways. scielo.br

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS takes the analysis a step further by using two stages of mass analysis. This technique is exceptionally sensitive and selective, ideal for quantifying trace-level impurities and confirming their structures through fragmentation patterns. An LC-MS/MS method was developed where Hydrochlorothiazide Impurity C exhibited a molecular ion at m/z (M-1) = 604.7 amu, with its MS/MS spectrum showing fragments at 307.6 and 217.6 amu. innovareacademics.in This fragmentation data provides unambiguous structural confirmation.

Recent studies have focused on developing highly sensitive UPLC-MS/MS methods for quantifying harmful impurities. nih.gov For instance, a method for detecting nitrosamine (B1359907) impurities in hydrochlorothiazide achieved a limit of quantification (LOQ) of 0.01 ppm. jksus.org Another LC-MS/MS method was developed to quantify hydrochlorothiazide and its impurities, chlorothiazide and salamide, in the negative ionization mode, achieving linearity in the nanogram-per-milliliter range. nih.gov These methods, often developed using an Analytical Quality by Design (AQbD) approach, are robust and suitable for identifying unknown degradation products formed during stability studies. nih.govchromatographyonline.com

Table 4: LC-MS/MS Method Parameters for Impurity Analysis
ParameterLC-MS/MS Method 1LC-MS/MS Method 2
Technique UPLC-MS/MSLC-MS/MS
Column YMC ODS-A (250 mm x 4.6 mm, 5 µm)X-Tera RP (5 cm x 4.6 mm, 3.5 µ)
Mobile Phase 10 mM Ammonium Formate : Acetonitrile (60:40 v/v)Water (10 mM Ammonium Formate) : (Acetonitrile + Methanol) (3:1)
Flow Rate 0.8 mL/min1.0 mL/min
Ionization Mode ESI (Positive/Negative)ESI (Negative)
Application Quantification of N-Nitroso HydrochlorothiazideIdentification of Hydrochlorothiazide Dimer (Imp-C)
Reference jksus.org innovareacademics.in

Spectroscopic Techniques for Quantification

While chromatography is dominant, spectroscopic methods, particularly UV-Vis spectrophotometry, can be used for quantification, often in conjunction with chemometric techniques to resolve complex mixtures. First-derivative spectrophotometry has been used to measure hydrochlorothiazide in the presence of its impurity, chlorothiazide, by measuring peak amplitudes at specific wavelengths. researchgate.net

More advanced techniques like spectrofluorimetry have also been explored. A method using carbon dots as a fluorescent probe was developed for the determination of hydrochlorothiazide. scielo.br The method relies on the inner filter effect (IFE), where the absorption of hydrochlorothiazide overlaps with the excitation spectrum of the carbon dots, causing a quenching of fluorescence that is proportional to the drug's concentration. scielo.br While not directly quantifying Impurity C, these spectroscopic approaches demonstrate the versatility of optical methods in pharmaceutical analysis. The inherent UV absorbance of Hydrochlorothiazide Impurity C allows for its detection and quantification in the chromatographic methods previously described, typically at wavelengths between 225 nm and 280 nm. ijpsdronline.comoup.compharxmonconsulting.com

UV-Visible Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is a principal detection method employed in the analysis of Hydrochlorothiazide Impurity C, typically in conjunction with High-Performance Liquid Chromatography (HPLC). While direct spectrophotometry may lack the specificity to distinguish the impurity from the active pharmaceutical ingredient (API) and other related substances, its use as a detector in HPLC methods is crucial for quantification.

Analytical methods developed for impurity profiling of hydrochlorothiazide utilize UV detection at various wavelengths. For instance, one reverse-phase liquid chromatography method sets the detection wavelength at 230 nm. In another study focused on the identification and purification of Hydrochlorothiazide Impurity C, a UV absorbance wavelength of 280 nm was used. pharxmonconsulting.com A stability-indicating RP-HPLC method designed to separate hydrochlorothiazide from its various impurities, including Impurity C (referred to as HCTZ-3 in the study), monitored the eluted compounds at 265 nm. scirp.orgscirp.org The selection of a specific wavelength is optimized to ensure adequate sensitivity for the impurity, which is typically present at very low concentrations. The use of a Photo Diode Array (PDA) detector is also common, as it allows for the acquisition of the entire UV spectrum of the peak, which aids in peak purity assessment. scirp.orgscirp.org

Derivative Spectrophotometry

Derivative spectrophotometry is an analytical technique used to enhance the resolution of overlapping spectra, thereby allowing for the simultaneous determination of multiple components in a mixture. This method involves calculating and plotting the first, second, or higher-order derivatives of an absorbance spectrum. It has been successfully applied for the simultaneous determination of hydrochlorothiazide in combination with other drugs. researchgate.netnih.gov However, while effective for the API and certain impurities, the direct application of derivative spectrophotometry for the specific quantification of Hydrochlorothiazide Impurity C is not extensively documented in the primary literature. Chromatographic methods are generally preferred for their superior separating power, which is essential for accurately quantifying specific low-level impurities like Impurity C.

Method Validation and Robustness Studies

The validation of analytical methods is a critical requirement of regulatory bodies to ensure that the method is suitable for its intended purpose. For Hydrochlorothiazide Impurity C, validation studies are performed in accordance with International Council for Harmonisation (ICH) guidelines. scirp.orgijpsdronline.com

Specificity (Peak Purity Assessment)

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, or matrix components. researchgate.net In the context of Hydrochlorothiazide Impurity C, specificity is typically demonstrated through forced degradation studies and peak purity analysis.

Forced degradation studies involve subjecting the drug product to stress conditions like acid, base, oxidation, heat, and photolysis. researchgate.net The analytical method must be able to resolve the peak of Impurity C from any degradation products formed under these conditions. The use of a PDA detector is instrumental in this assessment, as it allows for peak purity analysis. The purity of the chromatographic peak corresponding to Impurity C is confirmed if the peak is spectrally homogeneous, thus ensuring there is no co-elution with other substances. scirp.orgscirp.org

Linearity and Range

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear. For impurities, the range is typically established from the limit of quantitation (LOQ) to 120% or 200% of the specification limit. scirp.org

In a validated RP-HPLC method, linearity for Hydrochlorothiazide Impurity C (HCTZ-3) was established by preparing solutions at ten concentration levels from the LOQ to 200% of the 0.5% specification level. scirp.org Another study demonstrated linearity for Hydrochlorothiazide impurities over a range that covers potential concentrations in the product. ijpsdronline.com The data from peak area versus concentration are subjected to least-squares linear regression analysis, and a correlation coefficient (r²) close to 0.999 is typically required to prove linearity. austinpublishinggroup.com

Table 1: Linearity Parameters for Hydrochlorothiazide Impurity C

AnalyteLinearity RangeCorrelation Coefficient (r²)Source
Hydrochlorothiazide ImpuritiesLOQ to 200% of specification level>0.999 scirp.org
Hydrochlorothiazide Impurities/Degradants0.001 - 1.0 µg/mL0.9999 austinpublishinggroup.comaustinpublishinggroup.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net These limits are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. scirp.orgresearchgate.net

The determination of these values is crucial for impurity analysis to ensure the method is sensitive enough to control impurities at the required low levels specified by regulatory guidelines.

Table 2: LOD and LOQ for Hydrochlorothiazide Impurity C

AnalyteLOD (µg/mL)LOQ (µg/mL)Source
HCTZ-3 (Impurity C)0.0250.083 researchgate.net
HCTZ Related Compound A-0.017 scirp.org

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of the impurity standard is spiked into the sample matrix at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The percentage of recovery is then calculated. ijpsdronline.com

Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

Repeatability (Intra-assay precision): Measures the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.

Precision is typically expressed as the Relative Standard Deviation (%RSD) of a series of measurements. ijpsdronline.com

Table 3: Accuracy Study for Hydrochlorothiazide Impurity C

AnalyteSpiking LevelMean % RecoverySource
HCTZ EP Impurity CLOQ95.1 ijpsdronline.com
50%98.2
100%99.3
150%98.1
HCTZ-3 (Impurity C)LOQ to 200%97.6 - 102.4 scirp.org

Table 4: Precision Study for Hydrochlorothiazide Impurity C

AnalytePrecision Type% RSDSource
HCTZ EP Impurity CMethod Precision (Repeatability)1.8 ijpsdronline.com
Intermediate Precision1.7
HCTZ-3 (Impurity C)Precision (Repeatability)<2.3 scirp.org
Intermediate Precision<2.3

Sample Preparation Techniques

Effective sample preparation is paramount for accurate and precise quantification of Hydrochlorothiazide Impurity C. The primary objectives are to extract the impurity from the sample matrix, eliminate interfering components, and, if necessary, concentrate the analyte to a level suitable for detection. The choice of technique is dictated by the sample matrix, the concentration of the impurity, and the analytical instrumentation.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating analytes from complex matrices before analysis. This chromatographic technique isolates target analytes from a sample by leveraging their physical and chemical properties. For Hydrochlorothiazide Impurity C, SPE is particularly advantageous due to its high recovery rates and efficiency in removing matrix interferences.

The process involves passing the sample through a cartridge containing a solid adsorbent. The impurity is retained on the solid phase while unwanted components are washed away. Subsequently, the purified impurity is eluted using a small volume of an appropriate solvent. The selection of the SPE sorbent and elution solvent is critical for achieving optimal recovery.

Table 2: Example SPE Protocol for Hydrochlorothiazide Impurity C

Step Procedure Purpose
Conditioning Pass methanol followed by water through the C18 cartridge. To activate the sorbent for analyte retention.
Sample Loading Load the pre-treated sample solution onto the cartridge. To adsorb the impurity onto the solid phase.
Washing Wash the cartridge with a weak solvent (e.g., water/methanol mixture). To remove interfering substances.

| Elution | Elute the impurity with a strong solvent (e.g., acetonitrile). | To recover the purified analyte for analysis. |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional sample preparation method based on the principle of partitioning an analyte between two immiscible liquid phases. Typically, this involves an aqueous phase containing the sample and an organic solvent. The efficiency of the extraction depends on the partition coefficient of Hydrochlorothiazide Impurity C between the two phases.

In this method, the sample is dissolved in an aqueous solution, and an immiscible organic solvent is added. After vigorous mixing, the two phases are allowed to separate. The impurity partitions into the organic layer, which is then collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis. The pH of the aqueous phase is often adjusted to optimize the partitioning and enhance extraction efficiency.

Direct Dissolution and Filtration

For less complex sample matrices, such as pharmaceutical formulations or bulk drug substances, a simpler approach of direct dissolution followed by filtration is often sufficient. This method is straightforward and rapid, involving the dissolution of the sample in a solvent that is compatible with the analytical method.

The sample is accurately weighed and dissolved in a known volume of a suitable diluent, which is often the mobile phase used in the subsequent chromatographic analysis. The solution is then filtered through a membrane filter (e.g., 0.45 µm) to remove any insoluble particles that could interfere with the analysis or damage the analytical column. This technique is preferred for its simplicity and speed when the impurity concentration is within the detection limits of the instrument and matrix effects are minimal.

Compound Reference Table

Compound Name
Hydrochlorothiazide
Hydrochlorothiazide Impurity C
Acetonitrile

Role of Hydrochlorothiazide Impurity C in Pharmaceutical Quality Control and Regulatory Science

Reference Standard in Pharmaceutical Analysis

Hydrochlorothiazide (B1673439) Impurity C, also known by its chemical name 6-Chloro-N-[(6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide and as Hydrochlorothiazide Dimer, is a crucial reference standard in pharmaceutical analysis. chemicea.comsynzeal.comglppharmastandards.com Its primary function is to ensure the quality, safety, and efficacy of Hydrochlorothiazide drug products by enabling the accurate identification and quantification of this specific impurity. chemicea.comsmolecule.com As a meticulously characterized compound, it is supplied with a comprehensive Certificate of Analysis (COA) and other analytical data, adhering to stringent regulatory guidelines from bodies like the USP, EMA, JP, and BP. glppharmastandards.comveeprho.com This makes it an indispensable tool for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) filings. veeprho.comaquigenbio.com

Monitoring Impurity Levels during Production

The presence of impurities in a drug substance can impact its safety and effectiveness. pharxmonconsulting.com Therefore, regulatory bodies like the International Conference on Harmonisation (ICH) have established guidelines that mandate the identification and control of impurities at or above a certain threshold. pharxmonconsulting.com Hydrochlorothiazide Impurity C is formed during the manufacturing process of Hydrochlorothiazide. smolecule.com Its levels are carefully monitored throughout the production process to ensure they remain within acceptable limits as specified by regulatory guidelines. synzeal.comsynthinkchemicals.com The availability of a pure reference standard of Hydrochlorothiazide Impurity C allows for the development and validation of sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify this impurity in bulk drug substances and finished pharmaceutical products. synzeal.compharxmonconsulting.com

Quality Control (QC) Applications

In a quality control setting, Hydrochlorothiazide Impurity C serves as a critical reference material for a variety of applications. chemicea.comsynzeal.com It is utilized in the development and validation of analytical methods to ensure their specificity, accuracy, and precision in detecting and quantifying this particular impurity. synzeal.com These validated methods are then routinely used for the quality control of raw materials, in-process materials, and the final Hydrochlorothiazide drug product. veeprho.com By comparing the analytical response of the sample to that of the certified reference standard, pharmaceutical manufacturers can confirm that the level of Impurity C is below the established specifications, thus ensuring the purity and quality of the medication. chemicea.comsmolecule.com

Impurity Profiling and Stability Studies of Hydrochlorothiazide Drug Substance

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. pharxmonconsulting.com It is a crucial aspect of drug development and manufacturing, providing a comprehensive understanding of the drug's purity and potential degradation pathways. pharxmonconsulting.com Stability studies, on the other hand, evaluate how the quality of a drug substance varies over time under the influence of various environmental factors such as temperature, humidity, and light. rroij.comhumanjournals.com

Identification and Characterization of Related Substances

Hydrochlorothiazide Impurity C is a well-characterized related substance of Hydrochlorothiazide. glppharmastandards.comveeprho.com Its chemical structure has been elucidated using various analytical techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. glppharmastandards.cominnovareacademics.in It is identified as a methylene-bridged dimer of two Hydrochlorothiazide molecules. pharxmonconsulting.com The synthesis and isolation of this impurity with a purity of over 95% have been reported, allowing for its thorough characterization. innovareacademics.inresearchgate.net This detailed characterization is essential for developing specific analytical methods to differentiate it from the active pharmaceutical ingredient (API) and other related substances. pharxmonconsulting.com

The following table summarizes the key identification details for Hydrochlorothiazide Impurity C:

PropertyDetails
Chemical Name 6-Chloro-N-[(6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide synzeal.com
Synonym Hydrochlorothiazide Dimer synzeal.comglppharmastandards.com
CAS Number 402824-96-8 chemicea.comglppharmastandards.com
Molecular Formula C15H16Cl2N6O8S4 veeprho.comcaymanchem.com
Molecular Weight 607.49 g/mol veeprho.com

Forced Degradation Studies in Drug Substance and Drug Products

Forced degradation studies, also known as stress testing, are conducted to identify the likely degradation products that may form during storage and handling of the drug substance and product. rroij.comrroij.com These studies involve subjecting the drug to harsh conditions such as acidic, alkaline, oxidative, thermal, and photolytic stress. rroij.comrroij.comjapsonline.com By intentionally degrading the drug, potential impurities that are not typically seen under normal manufacturing or storage conditions can be generated and identified. pharxmonconsulting.com

While specific studies focusing solely on the forced degradation of Hydrochlorothiazide Impurity C are not widely published, the forced degradation of Hydrochlorothiazide itself provides valuable insights. Studies have shown that Hydrochlorothiazide degrades under various stress conditions, leading to the formation of several degradation products. rroij.comrroij.comjapsonline.com For instance, degradation has been observed in acidic, alkaline, and oxidative conditions. rroij.comrroij.com The identification of these degradation products is crucial for developing stability-indicating analytical methods that can separate the API from all potential impurities. japsonline.comresearchgate.net

Assessment of Hydrochlorothiazide Stability under Stress Conditions

The stability of Hydrochlorothiazide under various stress conditions has been the subject of numerous studies. rroij.comjapsonline.comnih.gov These investigations are essential for determining the appropriate storage conditions and shelf-life of the drug product. pharxmonconsulting.com

Research has shown that Hydrochlorothiazide is susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress. scielo.brresearchgate.net For example, under acidic conditions at elevated temperatures, Hydrochlorothiazide has been shown to degrade. rroij.comrroij.com Similarly, degradation occurs in alkaline solutions. rroij.comrroij.com Oxidative stress, often induced by hydrogen peroxide, also leads to the degradation of Hydrochlorothiazide. rroij.comrroij.com Conversely, studies have indicated that Hydrochlorothiazide is relatively stable under thermal and photolytic stress conditions. rroij.comjapsonline.com

The following table summarizes the findings from various forced degradation studies on Hydrochlorothiazide:

Stress ConditionObservation
Acidic (e.g., 0.1N HCl, 60°C) Significant degradation observed. rroij.comrroij.com
Alkaline (e.g., 0.1N NaOH, 60°C) Significant degradation observed. rroij.comrroij.com
Oxidative (e.g., 3% H2O2, 60°C) Significant degradation observed. rroij.comrroij.com
Thermal (e.g., 60°C) Generally stable. rroij.comrroij.com
Photolytic (e.g., UV light) Generally stable. rroij.comjapsonline.com

Understanding the degradation profile of Hydrochlorothiazide under stress helps in predicting the formation of impurities, including the potential for the formation or increase of Hydrochlorothiazide Impurity C, and ensures that the analytical methods used for routine quality control are stability-indicating. japsonline.comresearchgate.net

Regulatory Compliance and Filings

The control of Hydrochlorothiazide Impurity C is mandated by stringent regulatory requirements to ensure the quality and safety of pharmaceutical products.

Abbreviated New Drug Application (ANDA) Requirements

For generic drug manufacturers seeking approval for their hydrochlorothiazide products, the Abbreviated New Drug Application (ANDA) process necessitates a thorough evaluation and control of impurities, including Impurity C. synzeal.comaquigenbio.com Reference standards for Hydrochlorothiazide Impurity C are crucial for analytical method development and validation, which are key components of an ANDA submission. synzeal.comaquigenbio.com These standards are used in quality control (QC) applications to ensure that the level of this impurity in the final drug product is within acceptable limits. synzeal.comaquigenbio.com

International Conference on Harmonization (ICH) Guidelines (e.g., ICH Q1A(R2), Q3A)

The International Conference on Harmonization (ICH) provides a framework for the control of impurities in new drug substances and products. europa.euich.org

ICH Q3A(R2): Impurities in New Drug Substances

This guideline establishes thresholds for the identification and qualification of impurities. europa.euich.org Organic impurities, such as Hydrochlorothiazide Impurity C, that are present at or above a certain level need to be identified. ich.orgjpionline.org The guideline outlines the process for qualifying impurities, which involves assessing their biological safety. ich.org

Key ICH Q3A(R2) Thresholds

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

ICH Q1A(R2): Stability Testing of New Drug Substances and Products

Stability testing is essential to understand how the quality of a drug substance, like hydrochlorothiazide, changes over time under the influence of various environmental factors. amsbiopharma.comgmp-compliance.orgich.orgeuropa.eu This guideline mandates stress testing to determine the intrinsic stability of the molecule and to identify likely degradation products, which could include the formation of impurities like Impurity C. ich.org The guideline specifies conditions for long-term, intermediate, and accelerated stability studies. amsbiopharma.comich.org

Pharmacopoeial Compliance (e.g., USP, European Pharmacopoeia)

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have monographs for hydrochlorothiazide that specify limits for related substances, including Impurity C. semanticscholar.orgpharmacopeia.cngeneesmiddeleninformatiebank.nl

The European Pharmacopoeia (EP) specifically lists "Hydrochlorothiazide Impurity C" and sets a limit for it. semanticscholar.org The chemical name for this impurity according to the EP is 6-Chloro-N-[(6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, also referred to as Hydrochlorothiazide Dimer. synzeal.compharmaffiliates.com

The USP monograph for hydrochlorothiazide also includes tests for organic impurities, and while it may not list Impurity C by the same name, it sets limits for known and unknown impurities. pharmacopeia.cnspectrumchemical.com Manufacturers must ensure their products meet these pharmacopoeial standards to be marketed in the respective regions. geneesmiddeleninformatiebank.nl

Emerging Regulatory and Scientific Considerations (e.g., Nitrosamine (B1359907) Impurities)

Recent years have seen a heightened focus on a specific class of impurities known as nitrosamines, which are potential human carcinogens. This has led to new regulatory considerations for many drug products, including those containing hydrochlorothiazide.

Distinction from N-Nitrosamine Hydrochlorothiazide (NO-HCTZ)

It is crucial to distinguish Hydrochlorothiazide Impurity C from N-nitroso-hydrochlorothiazide (NO-HCTZ). chemicea.com Hydrochlorothiazide Impurity C is a process-related impurity formed during synthesis. pharxmonconsulting.com In contrast, NO-HCTZ is a nitrosamine impurity that can potentially form if hydrochlorothiazide reacts with nitrosating agents, such as nitrites, under specific conditions. chemicea.comacs.org The concern around nitrosamines stems from their classification as a "cohort of concern" due to their mutagenic potential. usp.org

Reactivity and Instability of Related Nitrosamine Impurities

The scientific community has investigated the potential for NO-HCTZ formation and its stability. acs.orgusp.org Studies have shown that NO-HCTZ is unstable, particularly at physiological pH (around 7.0). acs.orgusp.org It rapidly degrades into other products, including formaldehyde (B43269) and an aminobenzenesulfonic acid derivative. acs.org

Interestingly, the degradation pathway of NO-HCTZ does not appear to produce the highly reactive aryl diazonium salt that would be expected from metabolic activation of a typical nitrosamine. acs.org This instability and unique degradation profile have led to discussions about whether NO-HCTZ should be controlled with the same stringency as other more stable and well-characterized nitrosamines. usp.org The reactivity and instability of such impurities are key factors in risk assessments conducted by pharmaceutical manufacturers and regulatory agencies. nih.govacs.org

Advanced Research Directions and Future Perspectives

Computational Chemistry Approaches for Impurity Prediction and Characterization

Computational chemistry is emerging as a powerful tool for predicting the formation and characterizing the properties of impurities like Hydrochlorothiazide (B1673439) Impurity C. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations offer detailed insights into the reactivity of hydrochlorothiazide and its potential to form impurities. nih.gov

DFT calculations can be employed to study the electronic structure and reactivity of hydrochlorothiazide, helping to identify the most likely pathways for impurity formation. nih.gov For instance, these calculations can confirm the preference of hydrochlorothiazide towards hydrolysis, a key degradation pathway. nih.gov Molecular dynamics simulations can further elucidate the behavior of hydrochlorothiazide molecules and their interactions, providing a dynamic perspective on impurity generation. rsc.org By simulating the conditions of the manufacturing process, these computational models can predict the likelihood of the formation of specific impurities, including the dimeric Hydrochlorothiazide Impurity C. researchgate.netpharxmonconsulting.com This predictive capability allows for proactive adjustments to the synthesis process to minimize impurity levels.

Table 1: Computational Approaches in Impurity Analysis

Computational TechniqueApplication in Impurity AnalysisReference
Density Functional Theory (DFT)Predicts reaction pathways and stability of impurities. nih.gov
Molecular Dynamics SimulationsSimulates molecular interactions and impurity formation under process conditions. rsc.org

Development of Green Analytical Chemistry Methods for Impurity Analysis

The pharmaceutical industry is increasingly adopting green analytical chemistry principles to minimize the environmental impact of its quality control processes. This shift is driving the development of more sustainable methods for the analysis of impurities such as Hydrochlorothiazide Impurity C.

Supercritical Fluid Chromatography (SFC) stands out as a key green analytical technique. twistingmemoirs.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing the consumption of hazardous organic solvents compared to traditional High-Performance Liquid Chromatography (HPLC). twistingmemoirs.comroutledge.com This technique offers rapid separations, enhanced resolution, and is suitable for a wide range of pharmaceutical compounds, including the analysis of impurities. twistingmemoirs.comteledynelabs.com The compatibility of SFC with mass spectrometry (SFC-MS) further enhances its sensitivity and specificity, making it a powerful tool for impurity profiling. europeanpharmaceuticalreview.com

Capillary Electrophoresis (CE) is another green alternative for impurity profiling. xjtu.edu.cn CE methods offer high efficiency and require minimal sample and reagent volumes, thereby reducing waste. xjtu.edu.cnoup.com Capillary Zone Electrophoresis (CZE), a mode of CE, has been successfully applied for the simultaneous determination of hydrochlorothiazide and its major impurities. oup.com These methods demonstrate good linearity and are suitable for quality control applications. oup.com

Integration of Quality by Design (QbD) Principles in Analytical Method Development

The integration of Quality by Design (QbD) principles into analytical method development ensures the creation of robust and reliable methods for impurity monitoring. nih.govhumanjournals.com The QbD approach involves a systematic process of defining the method's objectives, identifying critical parameters, and establishing a "design space" where the method consistently meets its performance criteria. waters.comdergipark.org.tr

For the analysis of hydrochlorothiazide and its impurities, a QbD approach can be used to optimize HPLC methods. medcraveonline.comnih.govajpaonline.com This involves systematically studying the effects of critical method parameters such as mobile phase composition, pH, column temperature, and flow rate on the separation of the active pharmaceutical ingredient (API) and its impurities. nih.govnih.gov By using statistical tools like Design of Experiments (DoE), a thorough understanding of the method's capabilities and limitations can be achieved, leading to a more robust analytical procedure. nih.govwaters.com This ensures that the method is fit for its intended purpose throughout the product lifecycle and can be continuously improved without the need for re-validation. waters.com

Research into Impurity Control Strategies during Manufacturing Processes

Controlling the formation of impurities during the manufacturing of hydrochlorothiazide is crucial for ensuring the safety and efficacy of the final drug product. pharxmonconsulting.com Research in this area focuses on understanding the synthesis and degradation pathways that lead to the formation of impurities like Hydrochlorothiazide Impurity C.

Hydrochlorothiazide is synthesized from the reaction of 5-chloro-2,4-disulfamylaniline (DSA) and formaldehyde (B43269). pharxmonconsulting.com Impurities can arise as by-products of this synthesis or through the degradation of the hydrochlorothiazide molecule itself. pharxmonconsulting.com For example, Hydrochlorothiazide Impurity C is a methylene-bridged dimer of hydrochlorothiazide, likely formed from the reaction of hydrochlorothiazide with formaldehyde. researchgate.netpharxmonconsulting.com

Process Analytical Technology (PAT) is a key strategy for impurity control. PAT involves the online, in-line, or at-line monitoring of critical process parameters and quality attributes to ensure the process remains within a controlled state. By implementing PAT, manufacturers can gain a deeper understanding of the manufacturing process and proactively control factors that influence impurity formation.

Exploration of Novel Analytical Technologies for Enhanced Impurity Profiling

The quest for more comprehensive impurity profiling has led to the exploration of novel and advanced analytical technologies that offer greater sensitivity, selectivity, and resolving power than traditional methods. wisdomlib.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification and characterization of unknown impurities. americanpharmaceuticalreview.com Techniques like LC-HRMS provide accurate mass measurements, which are crucial for determining the elemental composition of an impurity. americanpharmaceuticalreview.comresearchgate.netchrom-china.com This information, combined with fragmentation data from tandem mass spectrometry (MS/MS), allows for the confident structural elucidation of impurities, even at trace levels. americanpharmaceuticalreview.comresolvemass.ca

Multidimensional Chromatography , particularly two-dimensional liquid chromatography (2D-LC), offers significantly enhanced separation capabilities for complex samples. chromatographyonline.comresearchgate.netamericanpharmaceuticalreview.com By coupling two different chromatographic separation mechanisms, 2D-LC can resolve co-eluting peaks that would be inseparable in a one-dimensional system. chromatographyonline.comamericanpharmaceuticalreview.com This is particularly valuable for detecting and quantifying low-level impurities that may be masked by the main API peak. chromatographyonline.com When coupled with mass spectrometry (2D-LC-MS), it provides an even more powerful platform for comprehensive impurity profiling. chromatographyonline.comchromatographyonline.com

Other advanced techniques being explored include:

Hydrophilic Interaction Liquid Chromatography (HILIC) for the analysis of polar impurities. ijirt.org

Ultra-Performance Liquid Chromatography (UPLC) for faster and more efficient separations. nih.gov

Hyphenated techniques like GC-MS and LC-NMR for detailed structural information. wisdomlib.orgnih.govijprajournal.com

Q & A

Q. What analytical techniques are recommended for the initial identification of Hydrochlorothiazide Impurity C?

  • Methodology : Use reversed-phase HPLC with a C8 column and gradient elution. Mobile phase A: acetonitrile-0.015 mol/L potassium dihydrogen phosphate (pH 2.8, 70:30 v/v); Mobile phase B: acetonitrile-0.015 mol/L potassium dihydrogen phosphate (pH 2.8, 15:85 v/v). Detection at 265 nm, flow rate 0.8 mL/min, and column temperature 25°C. This setup separates Impurity C from Hydrochlorothiazide and other impurities (e.g., correction factor for Impurity C: 0.89) . Confirm identity via LC-MS using [M-H]⁻ ion m/z 121.03 for structural alignment .

Q. How can researchers validate the purity of Hydrochlorothiazide Impurity C reference standards?

  • Methodology : Employ a combination of chromatographic and spectroscopic techniques:
  • HPLC : Verify purity (>90%) using system suitability tests, ensuring resolution from co-eluting impurities (e.g., salamide, chlorothiazide) .
  • LC-MS : Confirm molecular weight (607.5 g/mol) and fragmentation patterns .
  • NMR and FT-IR : Characterize functional groups (e.g., sulfonamide, benzothiadiazine rings) .

Q. What are the key stability considerations for storing Hydrochlorothiazide Impurity C?

  • Methodology : Store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Prepare stock solutions in DMSO, ensuring clarity via sonication. Avoid alkaline conditions (pH >7), which accelerate degradation through hydrolysis, forming formaldehyde and interrupting N-H bonds .

Advanced Research Questions

Q. How can researchers resolve conflicting data on impurity quantification across different HPLC methods?

  • Methodology :
  • Cross-validate methods : Compare results from "principal component self-control" (correction factor 0.89 ) vs. external standard methods .
  • Assess matrix effects : Test spiked samples in placebo layers to identify interference from excipients (e.g., Kollidon CL) .
  • Statistical reconciliation : Use ANOVA to evaluate inter-laboratory variability in detection limits (e.g., LOD for Impurity C: 0.0884 µg/mL vs. 0.0813 µg/mL in different studies) .

Q. What experimental designs are optimal for studying Impurity C’s toxicological profile?

  • Methodology :
  • In vitro models : Expose hepatocytes to Impurity C at concentrations ≥1% (w/w) to observe cytotoxicity (e.g., liver cell "muddy swollen" morphology) .
  • Degradation studies : Simulate accelerated storage conditions (40°C/75% RH) to correlate impurity levels with toxic byproducts .
  • Dose-response assays : Use LC-MS/MS to quantify bioaccumulation in renal tissues, leveraging pharmacokinetic data from co-administered drugs (e.g., losartan) .

Q. How can researchers optimize stability-indicating methods for Impurity C in multi-component formulations?

  • Methodology :
  • Design of Experiments (DoE) : Apply AQbD principles to optimize TLC-densitometric parameters (e.g., retardation factor, resolution between Impurity C and Hydrochlorothiazide) .
  • Forced degradation : Exclude photolytic pathways (minimal UV sensitivity) and focus on hydrolytic (acidic/basic) and oxidative (H₂O₂) conditions .
  • Multi-detector HPLC : Couple UV (265 nm) with charged aerosol detection (CAD) to enhance sensitivity for non-chromophoric degradation products .

Data Interpretation and Contradiction Analysis

Q. Why might LC-MS data for Impurity C show variability in ion fragmentation patterns?

  • Methodology :
  • Source parameter optimization : Adjust collision energy (10–35 eV) to stabilize [M-H]⁻ ions and reduce in-source fragmentation .
  • Matrix suppression : Pre-treat urine/pharmaceutical samples with SPE (C18 cartridges) to remove interfering salts .
  • Cross-reference structural analogs : Compare with Hydrochlorothiazide’s MS/MS profile (m/z 293.94) to identify diagnostic fragments (e.g., sulfonamide loss at m/z 214) .

Q. How should researchers address discrepancies in pharmacopeial vs. research-grade impurity limits?

  • Methodology :
  • Regulatory alignment : USP specifies ≤1.0% for benzothiadiazine-related impurities in Hydrochlorothiazide tablets . For research, adopt ICH Q3B thresholds (e.g., reporting threshold: 0.1%, qualification threshold: 0.5%) .
  • Method transfer validation : Replicate pharmacopeial conditions (e.g., YMC-Triart C8 column) but include additional stress testing to detect unlisted degradants .

Tables for Key Parameters

Parameter Value Reference
Molecular Weight607.5 g/mol
HPLC Retention Time (C8)~0.69 (relative to HCTZ)
LC-MS [M-H]⁻m/z 121.03
Detection Limit (HPLC)0.0884 µg/mL
Stability (Long-term)-80°C for 6 months
Pharmacopeial Limit (USP)≤1.0%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.